2'-[(3-Nitrobenzoyl)oxy][1,1'-biphenyl]-2-yl 3-nitrobenzoate
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Overview
Description
2’-[(3-Nitrobenzoyl)oxy][1,1’-biphenyl]-2-yl 3-nitrobenzoate is a complex organic compound with the molecular formula C26H16N2O8 and a molecular weight of 484.426 g/mol . This compound features two nitrobenzoyl groups attached to a biphenyl core, making it a member of the nitro compounds family. Nitro compounds are known for their diverse applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-[(3-Nitrobenzoyl)oxy][1,1’-biphenyl]-2-yl 3-nitrobenzoate typically involves the esterification of 2-hydroxy-1,1’-biphenyl-2-carboxylic acid with 3-nitrobenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2’-[(3-Nitrobenzoyl)oxy][1,1’-biphenyl]-2-yl 3-nitrobenzoate can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Oxidation: The biphenyl core can be oxidized to form quinones under strong oxidizing conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Aqueous sodium hydroxide for basic hydrolysis or sulfuric acid for acidic hydrolysis.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Major Products Formed
Reduction: Formation of 2’-[(3-Aminobenzoyl)oxy][1,1’-biphenyl]-2-yl 3-aminobenzoate.
Substitution: Formation of 2-hydroxy-1,1’-biphenyl-2-carboxylic acid and 3-nitrobenzoic acid.
Oxidation: Formation of biphenyl quinones.
Scientific Research Applications
2’-[(3-Nitrobenzoyl)oxy][1,1’-biphenyl]-2-yl 3-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2’-[(3-Nitrobenzoyl)oxy][1,1’-biphenyl]-2-yl 3-nitrobenzoate involves its interaction with biological molecules. The nitro groups can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The biphenyl core can intercalate with DNA, potentially disrupting cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-[(3-Nitrobenzoyl)oxy]phenyl 3-nitrobenzoate
- 3-[(4-Nitrobenzoyl)oxy]-1,4-dioxan-2-yl 4-nitrobenzoate
- 4-[(3-Nitrobenzoyl)oxy]phenyl 3-nitrobenzoate
Uniqueness
2’-[(3-Nitrobenzoyl)oxy][1,1’-biphenyl]-2-yl 3-nitrobenzoate is unique due to its biphenyl core, which provides additional rigidity and potential for π-π interactions compared to similar compounds. This structural feature can enhance its biological activity and make it a valuable compound for various applications .
Properties
Molecular Formula |
C26H16N2O8 |
---|---|
Molecular Weight |
484.4 g/mol |
IUPAC Name |
[2-[2-(3-nitrobenzoyl)oxyphenyl]phenyl] 3-nitrobenzoate |
InChI |
InChI=1S/C26H16N2O8/c29-25(17-7-5-9-19(15-17)27(31)32)35-23-13-3-1-11-21(23)22-12-2-4-14-24(22)36-26(30)18-8-6-10-20(16-18)28(33)34/h1-16H |
InChI Key |
QUVKQMWIACYGSX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC=C2OC(=O)C3=CC(=CC=C3)[N+](=O)[O-])OC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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